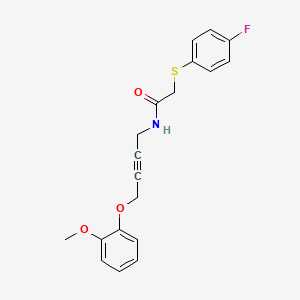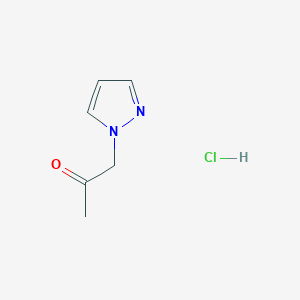![molecular formula C10H9ClF3NO B2539446 2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 959139-25-4](/img/structure/B2539446.png)
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide is a chemical compound with the CAS Number: 959139-25-4 . It has a molecular weight of 251.64 and its IUPAC name is 2-chloro-N-[2-(trifluoromethyl)benzyl]acetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide is 1S/C10H9ClF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide is a powder that is stored at room temperature .科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) on chloroacetamide herbicides such as acetochlor and metolachlor highlighted the complex metabolic pathways these compounds undergo in liver microsomes of humans and rats. This study provides insight into the carcinogenic potential of these herbicides, which involves metabolic activation leading to DNA-reactive products. Understanding these mechanisms is crucial for assessing the toxicological risks of chloroacetamide compounds and their environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted radiosynthesis of chloroacetanilide herbicide acetochlor and a dichloroacetamide safener, highlighting the role of these compounds in studying their metabolism and mode of action. This research underscores the importance of developing high-specific-activity compounds for tracing the metabolic pathways of chloroacetamide derivatives in biological systems (Latli & Casida, 1995).
Synthesis and Characterization
Zhong-cheng and Wan-yin (2002) reported on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the process of synthesizing chloroacetamide derivatives and analyzing their chemical structures. This type of research is foundational for developing new compounds with potential applications in various fields, including pharmaceuticals and agriculture (Zhong-cheng & Wan-yin, 2002).
Crystal Structure Analysis
Gowda et al. (2007) focused on the crystal structure analysis of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides. Crystallography studies like this are essential for understanding the molecular configurations of chloroacetamide derivatives, which can influence their chemical reactivity and biological activity (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
Environmental Impact and Activity
Banks and Robinson (1986) investigated the soil reception and activity of acetochlor, alachlor, and metolachlor, providing valuable data on how these chloroacetamide herbicides interact with the environment. Understanding their adsorption and mobility in soil is critical for assessing their ecological risks and for developing safer and more effective agricultural practices (Banks & Robinson, 1986).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Compounds with similar structures have shown potent growth inhibitory effects against certain strains of mycobacterium tuberculosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
特性
IUPAC Name |
2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDNZEYYIZXNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

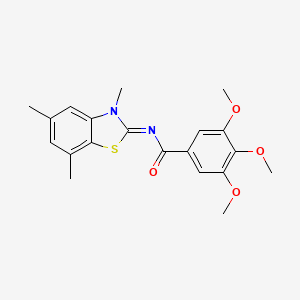
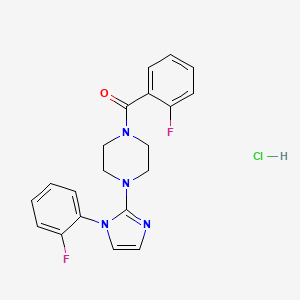

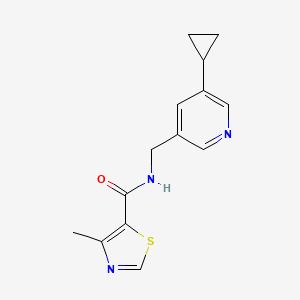
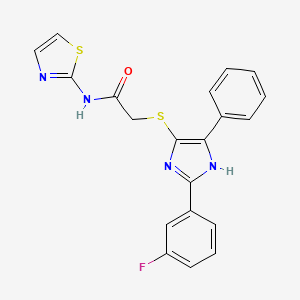
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)
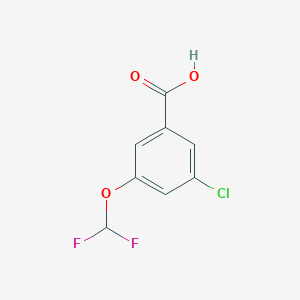
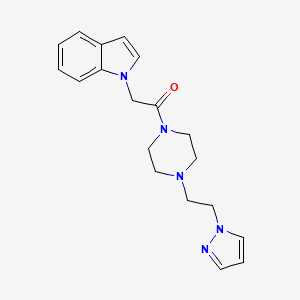
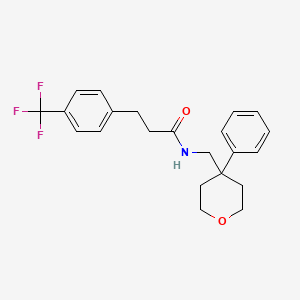
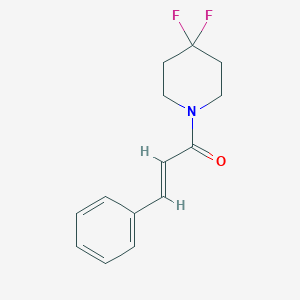
![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)
![1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2539382.png)
